Purity and QC Traceability: 98% Standard Purity with Batch-Specific NMR, HPLC, and GC Documentation vs. Typical 95% Purity of Comparator Analogs
2-(1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid is supplied by Bidepharm at a standard purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC reports . In contrast, the N–H analog 2-(3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid and the pyridin-2-yl analog 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid are commonly available only at 95% purity and without guaranteed batch-specific QC . This 3-percentage-point purity advantage translates to a >60% reduction in total impurity burden (2% vs. 5% total impurities), which is consequential for SAR studies where minor impurities can confound activity measurements.
| Evidence Dimension | Standard purity and QC documentation availability |
|---|---|
| Target Compound Data | 98% purity; batch-specific NMR, HPLC, GC reports available |
| Comparator Or Baseline | N–H analog (2-(3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid): 95% purity, no batch QC; Pyridin-2-yl analog (2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid): 95% purity, no batch QC |
| Quantified Difference | 3 absolute percentage points higher purity; >60% lower total impurity burden (2% vs. 5%); QC documentation present vs. absent |
| Conditions | Vendor specifications as reported on product datasheets (Bidepharm, CymitQuimica, BenchChem) |
Why This Matters
Higher purity with documented QC reduces the risk of impurity-driven false positives in biological assays and ensures lot-to-lot reproducibility in lead optimization campaigns.
